Alantolactone, also known as helenine, is a naturally occurring sesquiterpene lactone primarily extracted from the roots of Inula helenium (commonly known as elecampane), a member of the Asteraceae family. [, , , , , ] This compound has attracted significant research interest due to its diverse range of biological activities. Alantolactone is classified as a eudesmanolide, a specific class of sesquiterpene lactones characterized by their 6-6-5 fused ring system. [, ]
Alantolactone belongs to the eudesmane-type sesquiterpene lactones. It is predominantly extracted from the roots of Inula helenium, where it accumulates in substantial quantities. Other sources include various species within the Asteraceae family. The classification of alantolactone is based on its structural characteristics, which include a lactone ring and a sesquiterpene backbone, contributing to its diverse biological activities.
The synthesis of alantolactone can be approached through several methods, including both natural extraction and synthetic routes.
Alantolactone has a complex molecular structure characterized by a fused cyclohexene and cyclopentane ring system. Its molecular formula is , with a molar mass of approximately 232.36 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to elucidate its structure, confirming the arrangement of atoms within the molecule.
Alantolactone participates in various chemical reactions that underline its potential applications:
The mechanism of action of alantolactone is primarily linked to its ability to modulate inflammatory pathways:
Studies have indicated that alantolactone's efficacy varies based on its concentration and the specific cellular context, highlighting the need for further research into its pharmacodynamics.
Alantolactone exhibits several notable physical and chemical properties:
The boiling point is approximately 200 °C under standard atmospheric pressure, indicating its volatility.
Alantolactone has diverse applications across various fields:
Alantolactone (ALT), a sesquiterpene lactone, has been utilized for centuries in traditional medicine systems, particularly in Asia and Europe. Isolated from the roots of Inula helenium (elecampane), it was historically prescribed in Chinese, Ayurvedic, and Greco-European traditions for respiratory ailments, parasitic infections, and digestive disorders [3] [6]. Its ethnopharmacological applications stemmed from empirical observations of its anti-inflammatory and antimicrobial properties. In Traditional Chinese Medicine (TCM), Inula helenium ("Xuan Fu Hua") was incorporated into formulations targeting phlegm accumulation and qi stagnation, conditions now associated with chronic inflammation and proliferative disorders [3] [10]. The compound’s historical use as an anthelmintic aligns with modern studies confirming its efficacy against nematodes and helminths through disruption of mitochondrial function [6]. This traditional foundation provided the initial impetus for contemporary pharmacological investigations into its mechanism-based activities.
Alantolactone has transitioned from a traditional remedy to a molecule of significant interest in oncology due to its pleiotropic anticancer mechanisms. Research over the past decade has established its efficacy against diverse cancer types, including gastric, lung, cervical, pancreatic, and breast cancers, primarily through induction of oxidative stress, apoptosis, and cell cycle arrest [1] [2] [4]. Unlike conventional chemotherapy, ALT selectively targets cancer cells by exploiting their elevated basal reactive oxygen species (ROS) levels. At concentrations of 10–60 μM, it induces ROS overload, disrupting redox homeostasis and causing DNA damage, mitochondrial membrane depolarization, and apoptosis [1] [4] [10]. Key molecular targets identified include:
Table 1: Anticancer Mechanisms of Alantolactone Across Cancer Types
Cancer Type | Cell Lines/Models | Key Mechanisms | Primary Molecular Targets |
---|---|---|---|
Gastric Cancer | BGC-823 | ROS generation, AKT inhibition, apoptosis induction | ↓Bcl-2, ↑Bax, ↓p-AKT [1] |
Lung Adenocarcinoma | A549, NCI-H1650 | STAT3 glutathionylation, mitochondrial dysfunction | ↓p-STAT3, ↑ROS, ↓MMP [4] |
Cervical Cancer | HeLa, SiHa | DNA damage, ATM/CHK2 activation, G2/M arrest | ↑γ-H2A.X, ↑p-ATM, ↑p-CHK2 [10] |
Pancreatic Cancer | MIA PaCa-2, PANC-1 | TFEB inhibition, lysosomal dysfunction, impaired autophagy | ↓TFEB, ↓LAMP2, ↓CTSB [8] |
Breast Cancer | MDA-MB-231, MCF-7 | STAT3 inhibition, apoptosis induction | ↓p-STAT3, ↑cleaved PARP [3] |
A critical advancement in ALT research is its role in reversing chemoresistance. In lung cancer, ALT (20–40 μM) synergizes with doxorubicin by suppressing P-glycoprotein expression and STAT3-mediated survival pathways, significantly enhancing intracellular doxorubicin accumulation [4]. Similarly, in pancreatic cancer, ALT impairs the autophagy-lysosome pathway by inhibiting Transcription Factor EB (TFEB), sensitizing tumors to oxaliplatin by blocking damage clearance mechanisms [8]. This chemosensitization occurs at non-toxic doses (10–20 mg/kg in vivo), highlighting its translational potential as an adjuvant.
Table 2: Chemosensitization Effects of Alantolactone in Oncology
Combination Therapy | Cancer Model | Synergistic Mechanism | Outcome |
---|---|---|---|
ALT + Doxorubicin | A549/DR lung cancer | ↓P-gp expression, ↑doxorubicin accumulation, STAT3 inhibition | Reversal of doxorubicin resistance [4] |
ALT + Oxaliplatin | MIA PaCa-2 pancreatic | TFEB inhibition → impaired autophagy-lysosome fusion | ↑Apoptosis, ↓tumor growth [8] |
ALT + Gemcitabine | Lung adenocarcinoma | AKT/GSK3β and ER stress modulation | Enhanced cytotoxicity [3] |
While oncology dominates ALT research, emerging studies reveal potential in immunomodulation, antimicrobial therapy, and inflammatory diseases:
ALT suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB nuclear translocation and MAPK pathways [3] [6]. In macrophage models, it downregulates iNOS and COX-2 expression, suggesting utility in chronic inflammatory conditions like rheumatoid arthritis. Notably, it modulates Th17/Treg balance, potentially correcting autoimmune dysregulation [3].
Consistent with historical use, ALT exhibits broad-spectrum activity against gram-positive bacteria (e.g., Staphylococcus aureus), fungi (Candida albicans), and parasites (Leishmania donovani) [6]. Its mechanism involves microbial membrane disruption and inhibition of essential enzymes. In helminths, it induces paralysis by blocking neuromuscular signaling [6].
Preliminary data indicates ALT ameliorates hepatic fibrosis by suppressing TGF-β1-induced stellate cell activation and collagen deposition. In adipocyte models, it improves insulin sensitivity via AMPK activation, suggesting potential in metabolic syndrome [3].
Table 3: Non-Oncological Applications of Alantolactone
Therapeutic Area | Experimental Models | Mechanisms | Key Findings |
---|---|---|---|
Immunomodulation | Macrophages, T-cells | NF-κB/MAPK inhibition, ↓TNF-α/IL-6, Th17/Treg modulation | Suppressed inflammation in arthritis models [3] |
Antimicrobial Therapy | S. aureus, C. albicans | Microbial membrane disruption, enzyme inhibition | MIC: 8–32 μg/mL [6] |
Antiparasitic Activity | Leishmania spp. | Mitochondrial dysfunction, ROS induction | IC50: 5.2 μM [6] |
Metabolic Disorders | Adipocytes, hepatocytes | AMPK activation, TGF-β1 suppression | ↓Hepatic steatosis, ↑insulin sensitivity [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7